2,5-Difluoroterephthalaldehyde

Beschreibung

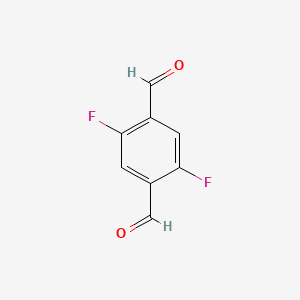

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-difluoroterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUMSVLKXTWDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C=O)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,5 Difluoroterephthalaldehyde As a Versatile Synthetic Building Block

Commercial Landscape and Purity Assessment for Research Applications

2,5-Difluoroterephthalaldehyde is available from various chemical suppliers who cater to the research and development sector. It is typically sold as a solid with purity levels suitable for sensitive synthetic applications, often 97% or higher. sigmaaldrich.com The compound is classified as an organic building block, specifically a fluorinated and aldehyde-based monomer, indicating its primary use in the synthesis of larger, more complex molecules. bldpharm.comambeed.com

For research purposes, ensuring the purity of this compound is crucial, as impurities can significantly impact the outcome of polymerization and crystallization processes. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry are employed to verify the structure and purity of the compound. drpress.org

Below is a table summarizing the typical commercial availability and specifications for this compound:

| Supplier Type | Typical Purity | Common Quantities | Primary Use |

| Research Chemical Suppliers | >97% | 1g, 5g | Monomer for Covalent Organic Frameworks (COFs) and other polymers sigmaaldrich.combldpharm.com |

| Specialty Chemical Manufacturers | Custom | Bulk | Intermediate for advanced materials |

Reactivity Profile of Aldehyde and Fluorine Functional Groups

The chemical behavior of this compound is dominated by the reactivity of its two key functional groups: the aldehydes and the fluorine atoms.

Aldehyde Groups: The aldehyde groups (-CHO) are the primary sites for reaction, particularly in the construction of extended structures. Aldehydes are well-known for their ability to undergo nucleophilic addition reactions. sydney.edu.au In the context of synthesizing materials like Covalent Organic Frameworks (COFs), the aldehyde groups of this compound readily react with amine-containing molecules in condensation reactions to form imine linkages (-C=N-). rsc.orglibretexts.org This reaction is often catalyzed by an acid and proceeds with the elimination of water. rsc.orglibretexts.org The reactivity of aldehydes is generally higher than that of ketones due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.orguomustansiriyah.edu.iq

Strategic Importance in the Design of Extended Organic Structures

The bifunctional nature of this compound, combined with the modulating effects of its fluorine substituents, makes it a strategically important building block for the design and synthesis of various extended organic structures, most notably Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs): COFs are a class of porous, crystalline polymers with highly ordered structures. wikipedia.org The precise arrangement of their building blocks leads to materials with exceptional properties, including high surface area, low density, and tunable porosity. wikipedia.org this compound serves as a key "linker" or "monomer" in the construction of COFs. chemscene.com

The synthesis of COFs using this compound typically involves a solvothermal reaction where it is combined with a multitopic amine, such as 1,3,5-tri-(4-aminophenyl)benzene (TAPB) or 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (B82883) (TATB). rsc.org The condensation reaction between the aldehyde groups of this compound and the amine groups of the co-monomer results in the formation of a porous, crystalline, imine-linked framework. rsc.org

The strategic incorporation of fluorine into the COF structure via this compound imparts several desirable properties:

Enhanced Stability: The resulting COFs often exhibit good thermal and chemical stability. rsc.org

Tunable Properties: The fluorine atoms can modify the electronic properties and hydrophilicity of the framework. rsc.org

Functional Pores: The fluorine atoms lining the pores can create specific binding sites, for instance, for drug molecules through hydrogen bonding. rsc.org

A notable example is the synthesis of DF-TAPB-COF and DF-TATB-COF, two fluorine-functionalized COFs designed for drug delivery applications. rsc.org The presence of fluorine was found to enhance the drug loading capacity for molecules like 5-fluorouracil. rsc.org

The following table details the synthesis of two COFs using this compound:

| COF Name | Co-monomer | Reaction Conditions | Isolated Yield | Application |

| DF-TAPB-COF | 1,3,5-tri-(4-aminophenyl)benzene (TAPB) | 120 °C for 3 days in o-DCB, 1-butanol (B46404), and aqueous acetic acid rsc.org | ~89% rsc.org | Drug Delivery rsc.org |

| DF-TATB-COF | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TATB) | 120 °C for 3 days in mesitylene (B46885), dioxane, and aqueous acetic acid rsc.org | ~85% rsc.org | Drug Delivery rsc.org |

Integration into Covalent Organic Frameworks Cofs

Hybrid Frameworks and Advanced Composites

The versatility of 2,5-Difluoroterephthalaldehyde extends to its use in the fabrication of hybrid frameworks and advanced composites. These materials are designed to combine the advantageous properties of different classes of materials, leading to enhanced performance and new functionalities. In the context of crystalline porous polymers, this often involves the integration of COFs, synthesized using monomers like this compound, with other materials such as polymers or other framework structures.

One notable application involves the creation of hybrid matrix membranes. For instance, a negatively charged COF was synthesized utilizing this compound as a key linker. This COF was then physically mixed with a polytetrafluoroethylene (PTFE) binder to form a robust hybrid membrane. Such composite materials leverage the intrinsic porosity and tailored functionality of the COF within a stable and processable polymer matrix, a critical step for their application in areas like electrochemical energy storage devices. rsc.org

Synergistic Integration with Metal-Organic Frameworks (MOFs)

The synergistic integration of COFs and MOFs into single composite materials is a promising strategy to develop advanced functional materials that capitalize on the distinct strengths of each component. While the specific use of this compound in the synthesis of COFs for direct integration with MOFs is an area of ongoing research, the principles of such synergy are well-established. MOFs offer high surface areas and tunable metal nodes, while COFs provide robust covalent linkages and opportunities for precise organic functionalization.

In a hypothetical MOF-COF hybrid incorporating a COF derived from this compound, the fluorine atoms would introduce significant electronegativity. This could enhance interactions with specific guest molecules or influence the electronic properties at the MOF-COF interface, potentially leading to novel catalytic or separation capabilities.

Rational Design of MOF/COF Composite Materials

The rational design of MOF/COF composites is a complex process that requires careful consideration of the synthetic methodologies to control the interface and morphology of the final material. Key strategies include core-shell growth, where one framework is grown on the surface of the other, and the creation of mixed-matrix membranes, where particles of one framework are dispersed within a matrix of the other.

Applications of 2,5 Difluoroterephthalaldehyde Derived Materials

Catalysis and Electrocatalysis

Covalent organic frameworks synthesized using 2,5-Difluoroterephthalaldehyde as a building block have demonstrated notable potential in various catalytic applications. The inherent porosity and high surface area of these materials, combined with the electron-withdrawing nature of the fluorine atoms, contribute to their efficacy as catalysts.

Heterogeneous Catalysis in Organic Transformations

While the direct application of COFs derived specifically from this compound in heterogeneous catalysis for organic transformations is an area of growing interest, detailed research findings on specific reactions are still emerging. General studies on COFs have shown their utility in a variety of catalytic processes due to their robust and tunable porous structures. These frameworks can provide a stable support for catalytic sites, facilitate the diffusion of reactants, and influence reaction selectivity. The incorporation of fluorine atoms, as in the case of materials derived from this compound, is anticipated to enhance catalytic activity by modifying the electronic environment of the active sites.

Photocatalysis and Photo-Redox Activity

The introduction of fluorine atoms into the structure of COFs has been shown to significantly influence their photocatalytic properties. For instance, a highly fluorine-functionalized 2D covalent organic framework, though not synthesized from this compound, exhibited a continuous and stable photocatalytic H₂ production rate of 80 μmol·g⁻¹·h⁻¹ under full wavelength irradiation. This was markedly higher than its non-fluorinated analogue, which only achieved a rate of 10 μmol·g⁻¹·h⁻¹. Current time information in AG. This enhancement is attributed to the electron-withdrawing nature of fluorine, which can reduce the band gap of the material and promote the efficient separation of photogenerated electrons and holes. Current time information in AG.

The efficiency of photocatalytic processes is heavily dependent on the effective separation and transfer of photogenerated charge carriers (electrons and holes). In heterojunctions formed between COFs and other semiconductor materials, an interfacial electric field can be established, which drives the separation of these charge carriers. For example, in a ZnO/COF S-scheme heterojunction, it has been demonstrated that interfacial Zn─N bonds act as a critical charge transfer gateway. semanticscholar.org This molecular-level understanding of charge transfer mechanisms is crucial for designing more efficient photocatalytic systems. While specific studies on heterojunctions involving COFs from this compound are limited, the principles of charge separation through the formation of heterostructures are broadly applicable and suggest a promising avenue for enhancing their photocatalytic activity.

The electronic effects of substituents play a pivotal role in determining the photocatalytic performance of COFs. The introduction of electron-withdrawing groups, such as fluorine, can significantly alter the electronic band structure and redox potentials of the material. Studies on various COFs have shown that functional group substitution can strongly influence their photocatalytic activity in reactions like metal-free oxidase reactions. nih.gov The catalytic activities of these COFs are closely linked to the band gap and electron affinity of the constituent monomers. nih.gov For fluorine-containing COFs, the strong electronegativity of fluorine can enhance the crystallinity, porosity, and stability of the framework, leading to superior performance in applications like photocatalytic production of hydrogen peroxide and water splitting. researchgate.net

Adsorption and Separation Technologies

The porous nature of materials derived from this compound, particularly COFs, makes them excellent candidates for adsorption and separation applications. The ability to tailor the pore size and chemical functionality of these materials allows for the selective capture of specific molecules.

Gas Adsorption and Storage (e.g., Carbon Dioxide Capture)

Covalent organic frameworks have been extensively studied for their potential in carbon dioxide capture. The high surface area and tunable porosity of COFs allow for significant CO₂ uptake. While specific CO₂ adsorption data for COFs synthesized directly from this compound, such as DF-TAPB-COF and DF-TATB-COF, are not yet widely reported in the literature, the general principles of CO₂ capture by COFs are well-established.

Computational studies have been employed to predict the CO₂ capture capacity of various COFs, demonstrating a strong correlation between the material's structure and its adsorption performance. mdpi.com For instance, the introduction of amine functionalities into COF structures has been shown to significantly enhance CO₂ uptake.

Below is a representative data table illustrating the CO₂ uptake capacities of various COFs under different conditions, showcasing the potential of this class of materials for carbon capture.

| Covalent Organic Framework | Temperature (K) | Pressure (bar) | CO₂ Uptake (wt%) |

| Hypothetical DF-TAPB-COF | 298 | 1 | Data not available |

| Hypothetical DF-TATB-COF | 298 | 1 | Data not available |

| Co(II)@TA-TF COF | 298 | 1 | 16.9 |

| Amine-functionalized COFs | 298 | 1 | Varies (often enhanced) |

Note: Specific CO₂ uptake data for DF-TAPB-COF and DF-TATB-COF is not currently available in the cited literature and is included for illustrative purposes.

The strategic design of COFs, including the incorporation of fluorine atoms as in this compound, is a promising approach to developing next-generation materials for efficient and selective CO₂ capture. nih.gov

Selective Adsorption and Purification Processes

Materials synthesized from this compound have demonstrated significant potential in applications requiring selective adsorption and purification. The incorporation of this fluorinated building block into porous polymer frameworks leads to materials with high surface areas and tunable pore environments, which are critical for selective molecular capture. A key application is in the sequestration of specific molecules from complex mixtures, a process fundamental to purification.

A notable example is the use of Covalent Organic Frameworks (COFs) derived from this compound for the controlled loading and release of pharmaceutical compounds. researchgate.net These COFs exhibit high porosity and ordered structures, which allow them to act as effective carriers. For instance, a COF synthesized from this compound and 1,3,5-tri-(4-aminophenyl)benzene (TAPB), designated DF-TAPB-COF, has shown an exceptionally high loading capacity for the anticancer drug 5-fluorouracil, reaching up to 69% by weight. researchgate.net This high capacity is a clear demonstration of selective adsorption from a solution, where the framework preferentially adsorbs the drug molecules within its pores. This principle is directly applicable to purification processes where the goal is to isolate a high-value compound from a solvent or reaction mixture. The fluorine groups within the framework can also modulate the surface chemistry of the pores, potentially enhancing selectivity for specific guest molecules through tailored interactions.

The ordered crystalline nature of these frameworks, combined with their robust covalent linkages, ensures stability during the adsorption and desorption cycles, making them reusable and suitable for industrial and environmental purification applications. researchgate.netubc.canih.gov

Advanced Material Science

This compound is a valuable organic building block for the synthesis of advanced porous polymeric systems, particularly Covalent Organic Frameworks (COFs). researchgate.netnih.gov Its rigid structure and reactive dialdehyde (B1249045) functional groups make it an ideal linker for creating highly ordered, crystalline, and porous networks through condensation reactions with multi-amine monomers. researchgate.net The fluorine atoms on the aromatic ring are of particular importance as they can influence the electronic properties, intermolecular stacking, and chemical stability of the resulting framework.

The synthesis of COFs using this compound typically involves a solvothermal reaction where it is condensed with a triangular or linear amine linker, such as 1,3,5-tri-(4-aminophenyl)benzene (TAPB) or 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (TATB). researchgate.net This reaction forms robust imine linkages, creating a two-dimensional extended network. These 2D sheets then stack upon one another to form a crystalline solid with defined micropores. The specific conditions of the synthesis, including the choice of solvents and catalyst, are crucial for achieving high crystallinity and porosity. researchgate.net

The resulting fluorine-functionalized COFs, such as DF-TAPB-COF and DF-TATB-COF, are thermally stable and possess permanent porosity, making them suitable for a variety of applications in material science, including gas storage and separation. ubc.ca

| COF Name | Amine Monomer | Reaction Solvents | Reaction Conditions | Isolated Yield |

|---|---|---|---|---|

| DF-TAPB-COF | 1,3,5-tri-(4-aminophenyl)benzene (TAPB) | o-DCB, 1-butanol (B46404), 6 M aqueous acetic acid | 120 °C for 3 days | ~89% |

| DF-TATB-COF | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (TATB) | Mesitylene (B46885), dioxane, 6 M aqueous acetic acid | 120 °C for 3 days | ~85% |

While this compound itself is a simple molecule, its true value in supramolecular chemistry lies in its role as a precursor for synthesizing larger, more complex molecules designed for directed self-assembly. The two aldehyde groups are highly reactive and provide ideal anchor points for constructing sophisticated building blocks through reactions like Schiff base condensation.

By reacting this compound with various primary amines, a diverse range of larger molecules, such as macrocycles and extended ligands, can be formed. ubc.carsc.org These new, larger molecules possess specific geometric shapes and functionalities that guide their assembly into well-defined, extended supramolecular structures. The formation of these architectures is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination.

For example, Schiff base macrocycles synthesized from dialdehydes and diamines can self-assemble into one-dimensional columns or nanofibers. ubc.ca The planarity of the aromatic rings derived from the this compound precursor encourages π-π stacking, while strategically placed functional groups on the amine component can direct the formation of extensive hydrogen-bonded networks. researchgate.net Furthermore, if the synthesized ligands contain nitrogen or oxygen donor atoms, they can coordinate with metal ions to form discrete, three-dimensional supramolecular coordination cages or extended metal-organic polymers. nih.govunitn.eu The precise structure and dimensionality of the final assembly are dictated by the encoded information within the synthesized building blocks, demonstrating how a simple precursor like this compound can be leveraged to create complex and functional supramolecular systems.

Advanced Characterization Techniques for Derived Materials

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of materials derived from 2,5-Difluoroterephthalaldehyde, offering detailed information on chemical bonding, electronic transitions, and atomic connectivity.

NMR spectroscopy is a powerful, non-destructive technique for confirming the covalent structure of materials. azom.com For fluorinated compounds, ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range. biophysics.org

¹H NMR: In the context of polymers or COFs formed from this compound, ¹H NMR is used to verify the formation of new chemical bonds. For instance, in the creation of an imine-linked COF, the disappearance of the aldehyde proton signal (around 10 ppm) from the starting material and the appearance of the imine proton signal (around 8-9 ppm) confirms the condensation reaction.

¹³C NMR: Solid-state ¹³C NMR is crucial for characterizing the carbon framework of insoluble materials like COFs. nih.gov Key spectral changes include the shift of the aldehyde carbonyl carbon (around 190 ppm) to an imine carbon signal (around 160 ppm). The aromatic carbons also show distinct shifts, providing a fingerprint of the polymer backbone. mdpi.com Experiments can be designed to distinguish between rigid and mobile components within a multiphase material. chemrxiv.orgchemrxiv.org

¹⁹F NMR: As fluorine is integral to the precursor, ¹⁹F NMR provides a sensitive probe of the local chemical environment. biophysics.org The chemical shift of the fluorine atoms on the aromatic ring can be affected by the polymerization and the resulting three-dimensional structure. This technique is valuable for confirming the incorporation of the fluorinated monomer into the final material and assessing structural homogeneity. nih.govrsc.org

| Nucleus | Typical Chemical Shift (δ) range (ppm) | Assignment |

|---|---|---|

| ¹H | ~10.0 | Aldehyde proton in starting material (Disappears upon reaction) |

| ¹H | 8.0 - 9.0 | Imine proton (-CH=N-) in derived COF |

| ¹³C | ~190 | Aldehyde carbonyl carbon in starting material (Disappears upon reaction) |

| ¹³C | 155 - 165 | Imine carbon (-CH=N-) in derived COF |

| ¹⁹F | -100 to -120 | Aromatic C-F in derived material |

FT-IR spectroscopy is an essential tool for identifying functional groups and confirming the formation of new covalent bonds in derived materials. mdpi.com In the synthesis of imine-based COFs from this compound, the most significant spectral change is the disappearance of the aldehyde C=O stretching vibration and the appearance of the imine C=N stretching band. researchgate.netresearchgate.net

The FT-IR spectrum of the this compound monomer shows a characteristic strong absorption band for the aldehyde C=O stretch, typically found around 1700 cm⁻¹. Upon successful condensation with an amine linker to form a polyimine or COF, this peak diminishes or disappears completely. Concurrently, a new peak emerges in the 1620-1650 cm⁻¹ region, which is attributed to the C=N stretching vibration of the newly formed imine linkage. researchgate.net This provides clear evidence of the successful polymerization. Other bands, such as C-F and aromatic C-H stretches, are also monitored to ensure the integrity of the monomer units within the polymer structure. spectroscopyonline.com

| Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|

| ~1700 | C=O stretch (Aldehyde) | Present in monomer; disappears in polymer |

| 1620 - 1650 | C=N stretch (Imine) | Absent in monomer; appears in polymer, confirming linkage |

| 1200 - 1250 | C-F stretch | Confirms presence of fluorinated aromatic ring |

UV-Vis spectroscopy provides insights into the electronic properties of the derived materials. nih.gov The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions, typically π-π* transitions in conjugated systems. semanticscholar.orgfrontiersin.org

When this compound is converted into conjugated polymers or COFs, an extended π-system is formed. This extension of conjugation results in a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to the monomer. For example, novel fluorine-functionalized COFs synthesized from this compound (DFPA) exhibit distinct absorption bands that are indicative of their extended conjugated structure. rsc.org The position and shape of these absorption bands can provide information about the degree of conjugation and the electronic structure of the material. nih.gov

Diffraction and Microscopy for Crystalline and Morphological Analysis

These techniques are vital for understanding the long-range order and macroscopic form of the synthesized materials, which are critical properties for applications like catalysis and separations.

PXRD is the primary technique used to determine the crystallinity and long-range order of polycrystalline materials like COFs. improvedpharma.com Amorphous materials show broad, featureless patterns, whereas crystalline materials produce a series of sharp diffraction peaks at specific angles (2θ). improvedpharma.comrsc.org

For COFs derived from this compound, a successful synthesis yields a PXRD pattern with distinct diffraction peaks. rsc.orgdigitellinc.com The positions of these peaks are related to the dimensions of the unit cell of the crystalline lattice. By comparing the experimentally obtained PXRD pattern with a pattern simulated from a proposed crystal structure, the framework's structure can be confirmed. researcher.life The sharpness of the peaks is an indicator of the degree of crystallinity and the size of the crystalline domains. For instance, the successful synthesis of crystalline COFs like DF-TAPB-COF and DF-TATB-COF was confirmed by PXRD analysis, which showed characteristic diffraction peaks indicating ordered porous structures. rsc.org

Porosity and Surface Area Determination

For materials designed to be porous, such as COFs, quantifying the surface area and pore size is crucial. mdpi.comnih.govresearchgate.net These properties are typically measured by gas adsorption-desorption analysis, commonly using nitrogen at 77 K. intertek.com

The amount of gas adsorbed by the material at various pressures is used to generate an adsorption-desorption isotherm. The shape of this isotherm provides qualitative information about the pore structure. The Brunauer-Emmett-Teller (BET) method is then applied to the data to calculate the specific surface area of the material, usually expressed in m²/g. intertek.commpg.de For COFs synthesized from this compound, high BET surface areas are indicative of a successful synthesis of a porous network. rsc.org Further analysis of the isotherm data using methods like the Barrett-Joyner-Halenda (BJH) method or Non-Local Density Functional Theory (NLDFT) can provide detailed information about the pore size distribution and total pore volume. github.ioresearchgate.netresearchgate.net

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

|---|---|---|

| DF-TAPB-COF | 1178 | 0.75 |

| DF-TATB-COF | 986 | 0.62 |

Data for DF-TAPB-COF and DF-TATB-COF are representative values from related studies. rsc.org

N2 Adsorption-Desorption Isotherms for Textural Properties

Nitrogen adsorption-desorption isotherms at 77 K are a fundamental tool for assessing the porous nature of materials. For Covalent Organic Frameworks (COFs) synthesized using this compound, the shape of the isotherm provides initial information about the pore structure.

For instance, two new fluorine-functionalized imine-linked COFs, designated as DF-TAPB-COF and DF-TATB-COF, were synthesized through the condensation reaction of this compound (DFPA) with 1,3,5-tri-(4-aminophenyl) benzene (TAPB) or 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (TATB). rsc.org The nitrogen adsorption-desorption isotherms for both of these COFs were determined at 77 K to evaluate their porous characteristics. rsc.org The results for both DF-TAPB-COF and DF-TATB-COF exhibited type-IV adsorption isotherms, which are characteristic of mesoporous materials. rsc.org This type of isotherm indicates the presence of pores with diameters between 2 and 50 nanometers.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory is a widely used method to calculate the specific surface area of materials from nitrogen adsorption data. ox.ac.ukwikipedia.org A high surface area is often a desirable property for materials used in adsorption and catalysis as it provides more active sites for molecular interactions.

The BET surface areas for the aforementioned COFs derived from this compound were calculated from their nitrogen adsorption isotherms. The analysis revealed significant surface areas for both materials. Specifically, DF-TAPB-COF was found to have a BET surface area of 1720 m²/g, while DF-TATB-COF had a BET surface area of 963 m²/g. rsc.org These values highlight the successful synthesis of high-surface-area materials utilizing this compound as a building block.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

| DF-TAPB-COF | 1720 | 1.05 |

| DF-TATB-COF | 963 | 0.55 |

Non-Local Density Functional Theory (NLDFT) Pore Size Distribution

To gain a more detailed understanding of the pore structure, Non-Local Density Functional Theory (NLDFT) is applied to the nitrogen adsorption data. nih.govresearchwithrutgers.com This method allows for the calculation of the pore size distribution, providing information on the range and prevalence of different pore sizes within the material.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. By calculating the electron density, DFT can accurately predict a wide range of molecular attributes, from the electronic structure to reactivity parameters, offering a balance between computational cost and accuracy.

Prediction of Electronic Structure and Reactivity Parameters

DFT calculations are instrumental in elucidating the electronic architecture of 2,5-Difluoroterephthalaldehyde. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. semanticscholar.org

Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comresearchgate.net Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness signifies its resistance to deformation or change in its electron distribution. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment.

| Parameter | Definition | Calculated Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 5.0 eV |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 5.0 eV |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.5 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 5.0 eV |

Simulation of Reaction Pathways and Energy Profiles

Computational simulations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the identification of transition states. For this compound, this is particularly relevant in the context of its use as a monomer in the synthesis of Covalent Organic Frameworks (COFs).

Theoretical modeling can simulate the condensation reactions between this compound and amine linkers, which are fundamental to COF formation. By calculating the energy changes along the reaction coordinate, researchers can construct a detailed energy profile. This profile reveals the activation energy required for the reaction to proceed and the stability of any intermediates and products. Such simulations provide a microscopic understanding of the reaction mechanism, guiding the optimization of synthetic conditions to achieve higher yields and crystallinity of the resulting framework. These computational studies can also compare different reaction pathways to determine the most energetically favorable route.

Analysis of Electron Cloud Distribution and Charge Transfer

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Techniques such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provide detailed insights into the electron cloud distribution and charge transfer within this compound. wikipedia.orguni-muenchen.deuni-muenchen.deresearchgate.net

Mulliken population analysis assigns partial charges to each atom in the molecule, offering a picture of the electrostatic potential. chemrxiv.orgskku.edu NBO analysis provides a more intuitive chemical picture by describing the bonding in terms of localized bonds and lone pairs. nih.govmpg.dewisc.edu This method can quantify the delocalization of electron density and the donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding intramolecular charge transfer. For this compound, these analyses reveal the electron-withdrawing effect of the fluorine atoms and the carbonyl groups, which significantly influences the charge distribution on the aromatic ring.

| Atom | Mulliken Charge (Illustrative) | NBO Charge (Illustrative) |

|---|---|---|

| C (carbonyl) | +0.45 | +0.40 |

| O (carbonyl) | -0.50 | -0.55 |

| C (aromatic, bonded to F) | +0.30 | +0.25 |

| F | -0.35 | -0.40 |

| C (aromatic, bonded to C=O) | +0.10 | +0.15 |

| H (aromatic) | +0.15 | +0.10 |

| H (aldehyde) | +0.18 | +0.12 |

Theoretical Investigations into Halogenation Effects on Framework Properties

The introduction of halogen atoms, such as fluorine, into the building blocks of porous organic frameworks can have a profound impact on the properties of the resulting materials. Theoretical studies are crucial for understanding these halogenation effects at a molecular level.

Future Research Directions and Emerging Opportunities

Exploration of Novel COF Architectures and Linkage Chemistries

The evolution of COF chemistry is marked by a continuous search for more robust and functional linkage chemistries beyond the early boron-based connections. acs.orgosti.govnorthwestern.edu For COFs synthesized from 2,5-Difluoroterephthalaldehyde, future research is poised to explore a variety of novel architectures and linkages that can further enhance their performance and applicability.

Key Future Research Thrusts:

Development of Highly Stable Linkages: While imine and other nitrogen-containing linkages have shown improved stability, the quest for even more robust connections remains a key objective. acs.org Future work will likely focus on the use of this compound in the synthesis of COFs with linkages such as azo, which could introduce new functionalities. nih.gov The development of multicomponent reactions to form complex and ultrastable linkages, like imidazole (B134444), represents another promising avenue. acs.org

Hierarchical Pore Structures: Moving beyond simple pore geometries, future architectures will likely involve the creation of hierarchical pore systems. This could involve the design of COFs with both micropores and mesopores, which would be advantageous for applications requiring both high surface area and efficient mass transport.

Three-Dimensional and Interwoven Frameworks: While 2D COFs are more common, the synthesis of complex 3D structures using fluorinated monomers is a growing area of interest. Research into entangled 2D nets to form 3D frameworks is expected to yield materials with unique gas sorption and separation properties. researchgate.net

Post-Synthetic Modification and Linker Exchange: The functionalization of COFs after their initial synthesis opens up a vast design space. Future research will likely explore post-synthetic modifications and in-situ linker exchange strategies to introduce a wide range of functional groups and create novel linkage chemistries within pre-existing fluorinated COF scaffolds. nih.gov

| Research Direction | Potential Linkage Chemistries | Desired Architectural Features |

| Enhanced Stability | Azo, Imidazole, Dioxin | 3D interlocking networks |

| Hierarchical Porosity | Mixed-linker strategies | Multi-level pore sizes |

| Complex Topologies | Entangled 2D nets | Interwoven frameworks |

| Post-Synthetic Functionality | Click chemistry, Linker exchange | Tunable pore environments |

Development of Advanced Catalytic Systems for Sustainable Processes

The unique electronic properties and tunable porous structures of COFs make them highly promising platforms for heterogeneous catalysis. rsc.org The incorporation of this compound can further enhance catalytic activity and selectivity, particularly in the context of sustainable chemical processes.

Emerging Opportunities in Catalysis:

Photocatalysis for Energy and Environmental Applications: Fluorinated COFs are being explored as efficient photocatalysts for processes such as CO2 reduction and hydrogen production. rsc.org The electron-withdrawing nature of fluorine can promote charge separation and enhance photocatalytic efficiency. Future research will focus on designing fCOFs with optimized band structures and active sites for specific photocatalytic transformations.

Biomass Conversion: The development of catalysts for the conversion of biomass into value-added chemicals is a cornerstone of a sustainable chemical industry. Fluorinated COFs could offer robust and selective catalysts for reactions such as the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF) and its subsequent oxidation.

Selective Separations: The tunable pore size and surface chemistry of fCOFs make them ideal candidates for challenging industrial separations, such as the energy-efficient separation of C2H4/C3H6. rsc.org The fluorine atoms can create specific interactions with guest molecules, leading to high selectivity.

Metal-Free Catalysis: The inherent functionality of fCOFs can be harnessed for metal-free catalysis. The Lewis acidic or basic sites within the framework can catalyze a range of organic transformations, reducing the reliance on expensive and potentially toxic metal catalysts.

| Sustainable Process | Role of this compound-based COF | Potential Impact |

| CO2 Reduction | Photocatalyst with enhanced charge separation | Conversion of greenhouse gas into fuels |

| Biomass Valorization | Robust and selective heterogeneous catalyst | Production of renewable chemicals |

| Olefin/Paraffin Separation | Adsorbent with tailored pore environment | Energy-efficient purification of chemical feedstocks |

| Green Organic Synthesis | Metal-free catalyst with tunable acidity/basicity | Reduction in hazardous waste |

Integration into Next-Generation Functional Devices

The unique combination of properties offered by COFs derived from this compound, including high thermal conductivity, low dielectric constants, and tunable electronic properties, makes them highly attractive for integration into a new generation of functional devices. rsc.org

Future Device Applications:

Advanced Electronics: The development of 2D COF thin films is a critical step towards their use in electronic devices. rsc.orgresearchgate.netresearchgate.net Future research will focus on fabricating high-quality, large-area films for applications in next-generation microprocessors, where their high thermal conductivity can help dissipate heat, and their low dielectric constant can improve performance.

Sensors and Detectors: The porous and functionalizable nature of fCOFs makes them excellent candidates for chemical sensors. By incorporating specific recognition sites, these materials can be designed to selectively detect a wide range of analytes with high sensitivity.

Membranes for Water Purification and Gas Separation: The development of robust and highly selective COF membranes is a key area of future research. Fluorinated COFs, with their inherent hydrophobicity, are particularly promising for applications such as membrane distillation and the separation of industrial gases. researchgate.net

Energy Storage: The high surface area and ordered porosity of fCOFs make them promising materials for electrodes in batteries and supercapacitors. Future work will explore the design of fCOFs with redox-active moieties to enhance their energy storage capacity.

| Device Type | Key Property of fCOF | Emerging Opportunity |

| Microprocessors | High thermal conductivity, Low dielectric constant | Improved performance and energy efficiency |

| Chemical Sensors | Tunable porosity and functionality | High-sensitivity and selective detection |

| Separation Membranes | Ordered pore structure, Hydrophobicity | Energy-efficient water and gas purification |

| Energy Storage | High surface area, Redox-activity | High-capacity batteries and supercapacitors |

Q & A

Q. Methodological Considerations :

- Temperature control : Excessive heat during fluorination can lead to defluorination or polymerization.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency but may require rigorous drying to avoid hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are critical for isolating high-purity products.

Data Contradiction Analysis :

Discrepancies in reported yields (e.g., 40–70%) often stem from trace moisture in solvents or variations in fluorinating agent activity. Researchers should validate reagent purity via Karl Fischer titration and monitor reactions via TLC or in situ NMR .

How can researchers resolve contradictory spectral data (e.g., NMR, IR) when characterizing this compound?

Advanced Research Question

Contradictions in spectral data may arise from:

- Tautomerism : The aldehyde group may exist in equilibrium with enol forms, altering peak positions in ¹H NMR.

- Impurity interference : Residual solvents or byproducts (e.g., unreacted fluorinated intermediates) can obscure signals.

Q. Methodological Solutions :

- Variable-temperature NMR : Conduct experiments at low temperatures (–40°C) to "freeze" tautomeric equilibria and clarify splitting patterns.

- 2D correlation spectroscopy (COSY, HSQC) : Resolve overlapping signals by identifying coupling between protons and adjacent carbons.

- Complementary techniques : Pair NMR with FT-IR to confirm aldehyde C=O stretches (~1700 cm⁻¹) and fluorinated aromatic C-F vibrations (~1200 cm⁻¹).

Q. Methodological Validation :

- Periodic HPLC analysis : Monitor degradation via retention time shifts (C18 column, 70:30 acetonitrile/water mobile phase).

- Karl Fischer titration : Ensure moisture content <0.1% in stored samples.

How can computational modeling guide the design of experiments involving this compound as a ligand in coordination chemistry?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

- Electron-withdrawing effects : Fluorine substituents increase Lewis acidity at the aldehyde group, enhancing metal-binding affinity.

- Steric considerations : The planar structure favors π-backbonding with transition metals (e.g., Pd, Pt).

Q. Experimental Design :

- Ligand screening : Compare binding constants (via UV-Vis titration) of this compound with non-fluorinated analogs.

- Catalytic activity assays : Test fluorinated ligand-metal complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate DFT predictions with turnover rates.

Data Contradiction Analysis :

Discrepancies between predicted and observed catalytic efficiency may arise from solvent polarity effects or competing side reactions (e.g., aldol condensation). Use in situ IR to monitor aldehyde consumption .

What are the challenges in scaling up this compound synthesis for polymer research, and how can they be mitigated?

Advanced Research Question

Challenges :

- Exothermic fluorination : Risk of runaway reactions at larger scales.

- Purification bottlenecks : Column chromatography is impractical for multi-gram quantities.

Q. Methodological Solutions :

- Flow chemistry : Continuous fluorination in microreactors improves heat dissipation and safety.

- Distillation : Use short-path distillation under reduced pressure (≤0.1 mmHg) to isolate pure product.

- Green chemistry approaches : Replace hazardous fluorinating agents with electrochemical fluorination to reduce waste.

Q. Validation Metrics :

- GC-MS : Confirm purity (>98%) and identity post-distillation.

- DSC (Differential Scanning Calorimetry) : Ensure thermal stability during polymerization studies.

How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in Diels-Alder reactions?

Basic Research Question

Fluorine’s electronegativity deactivates the dienophile (aldehyde) but enhances regioselectivity:

- Electronic effects : Reduced electron density at the aldehyde slows reaction kinetics but increases endo selectivity.

- Steric effects : Ortho-fluorine atoms minimally hinder diene approach due to the compound’s planar structure.

Q. Methodological Optimization :

- Catalytic Lewis acids : Use Sc(OTf)₃ or TiCl₄ to accelerate reaction rates.

- Solvent-free conditions : Enhance reactivity via microwave-assisted synthesis (80°C, 30 min).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.